![molecular formula C17H11F3N2O3S B2591863 Methyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate CAS No. 887902-72-9](/img/structure/B2591863.png)
Methyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
“Methyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate” is a complex organic compound. It is a derivative of benzo[d]thiazole , a heterocyclic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The compound also contains a trifluoromethyl group, which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods . For instance, triazole derivatives, which are structurally similar to this compound, have been synthesized and studied for their antimicrobial, antioxidant, and antiviral potential .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzo[d]thiazole moiety is a five-membered aromatic azole chain . The trifluoromethyl group is a common substituent in organic chemistry, known for its high electronegativity .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and complex, depending on the reaction conditions and the other reactants involved. Similar compounds, such as triazole derivatives, have been found to show versatile biological activities, indicating that they can undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For instance, the presence of the trifluoromethyl group could influence the compound’s polarity and reactivity .Scientific Research Applications
Antitumor and Cytotoxic Activity
Methyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate exhibits promising antitumor properties. Researchers have investigated its cytotoxic effects on various human tumor cell lines. Further studies are needed to explore its potential as an anticancer agent .
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzothiazole derivatives, have been found to bind with high affinity to multiple receptors . Therefore, it’s possible that “Methyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate” could also interact with multiple targets in the body.
Mode of Action
The compound might interact with its targets by binding to them, which could result in changes to the target’s function. This could lead to a variety of downstream effects depending on the specific targets involved .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets enzymes involved in a particular biochemical pathway, it could potentially inhibit or enhance that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as the compound’s solubility, stability, and the presence of functional groups could affect how well it is absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways affected. This could range from changes in cellular signaling to effects on cell growth or survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
methyl 2-[[3-(trifluoromethyl)benzoyl]amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O3S/c1-25-15(24)10-5-6-12-13(8-10)26-16(21-12)22-14(23)9-3-2-4-11(7-9)17(18,19)20/h2-8H,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNMRZFBTVFUGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate |
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